![molecular formula C23H27NO3 B2678568 3,3-Diphenyl-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one CAS No. 2309747-34-8](/img/structure/B2678568.png)
3,3-Diphenyl-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C23H27NO3. It contains a tetrahydrofuran ring, an azetidine ring, and two phenyl groups. More detailed structural information, such as NMR data, would be needed for a complete structural analysis.Scientific Research Applications
Catalytic Asymmetric Addition
One study highlights the synthesis and evaluation of enantiopure compounds related to the azetidine and tetrahydrofuran families for catalytic asymmetric addition to aldehydes. These compounds demonstrated high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, with potential applications in the synthesis of chiral molecules (Wang et al., 2008).
Photolysis Studies
Another research effort involved the photolysis of 3,3-diphenyl-4-thioxoazetidin-2-ones, leading to the formation of 2-methoxythiazolidin-4-ones, showcasing a method for generating new heterocyclic structures through photocyclisation reactions (Sakamoto et al., 1988).
Tubulin-Targeting Antitumor Agents
The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents were explored. These compounds displayed potent antiproliferative activities against breast cancer cells and disrupted microtubular structures, suggesting their potential as chemotherapeutic agents (Greene et al., 2016).
Novel Natural Products
Research on the red seaweed Gracilaria opuntia led to the identification of novel furanyl derivatives with significant pharmacological activities. These compounds exhibited anti-inflammatory, antioxidative, and anti-diabetic properties, highlighting the potential of natural products in drug discovery (Makkar & Chakraborty, 2018).
Catalytic Synthesis of Tetrahydrofurans
A study reported the development of an organocatalytic method for the construction of tetrahydrofurans from allylic alcohols and alkenes. This method provides a direct synthesis route for these common structural motifs found in biologically active molecules, offering a valuable tool for organic synthesis (Grandjean & Nicewicz, 2013).
Safety and Hazards
properties
IUPAC Name |
1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-23(24-14-21(15-24)27-17-18-11-12-26-16-18)13-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,18,21-22H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKKBUJWWCEGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-3,3-diphenylpropan-1-one |
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